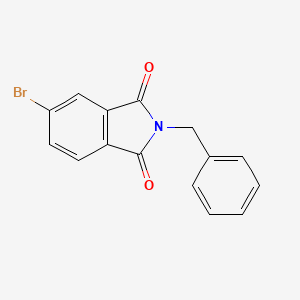

2-Benzyl-5-bromoisoindoline-1,3-dione

説明

2-Benzyl-5-bromoisoindoline-1,3-dione (CAS: 82104-06-1) is a brominated isoindoline-1,3-dione derivative with the molecular formula C₁₅H₁₀BrNO₂ and a molecular weight of 316.16 g/mol . The compound features a benzyl group at the 2-position and a bromine atom at the 5-position of the isoindoline-1,3-dione core. This structure confers unique reactivity, particularly in cross-coupling reactions, as demonstrated in palladium-catalyzed Suzuki-Miyaura couplings to synthesize aryl-substituted derivatives . Its commercial availability (e.g., ABChem catalog number AB3067) underscores its utility as a versatile intermediate in organic synthesis and pharmaceutical research .

特性

IUPAC Name |

2-benzyl-5-bromoisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrNO2/c16-11-6-7-12-13(8-11)15(19)17(14(12)18)9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONOGZPQVJLPGMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30367355 | |

| Record name | 2-Benzyl-5-bromo-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82104-06-1 | |

| Record name | 2-Benzyl-5-bromo-isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30367355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes

General Synthesis Overview

The preparation of 2-Benzyl-5-bromoisoindoline-1,3-dione typically involves the following steps:

- Formation of the Isoindoline-1,3-dione Scaffold : This is achieved by reacting phthalic anhydride with a primary amine under controlled conditions.

- Introduction of Substituents : Functionalization at the 2-position (benzyl group) and the 5-position (bromo group) is carried out using appropriate reagents and catalysts.

Reaction Conditions and Steps

Stepwise Synthesis

The synthesis can be broken down into key steps:

Step 1: Formation of N-Benzylphthalimide

- Reactants : Phthalic anhydride and benzylamine.

- Reaction Conditions : The reaction is typically conducted in a solvent like acetic acid or toluene under reflux conditions.

- Mechanism : The nucleophilic attack of benzylamine on phthalic anhydride leads to the formation of N-benzylphthalimide.

Step 2: Bromination at the 5-position

- Reactants : N-Benzylphthalimide and brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).

- Reaction Conditions : A polar solvent like acetonitrile or chloroform is used, often with a catalyst such as iron(III) bromide to facilitate bromination.

- Mechanism : Electrophilic substitution occurs at the 5-position of the aromatic ring.

Step 3: Purification

- The crude product is purified using recrystallization (e.g., in ethanol or methanol) or column chromatography to achieve high purity.

Industrial Production Methods

For large-scale synthesis, industrial methods optimize yield and minimize waste:

- Continuous Flow Reactors : These are used for efficient heat transfer and reaction control during bromination.

- Catalyst Optimization : Catalysts like Lewis acids (e.g., FeBr₃) are employed to enhance reaction rates.

- Purification Techniques : Industrial processes often use crystallization or distillation for purification.

Analytical Data

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₀BrNO₂ |

| Molecular Weight | 316.15 g/mol |

| Melting Point | Not available |

| Density | Not available |

Reaction Yields

Typical yields for each step range from moderate to high:

- Formation of N-Benzylphthalimide: ~85–90%.

- Bromination at the 5-position: ~70–80%.

Common Challenges and Solutions

Side Reactions

- Over-bromination can occur if excess brominating agent is used.

- Solution: Careful stoichiometric control of bromine or NBS.

Low Solubility

- The intermediate products may exhibit low solubility in common solvents.

- Solution: Use solvents like DMF or DMSO for better solubility during reactions.

Data Table Summary

| Step | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Formation of scaffold | Phthalic anhydride + benzylamine | Reflux in acetic acid | ~85–90 |

| Bromination | N-benzylphthalimide + NBS | Acetonitrile, FeBr₃ catalyst | ~70–80 |

化学反応の分析

Types of Reactions: 2-Benzyl-5-bromoisoindoline-1,3-dione can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a base such as sodium hydroxide.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products like 2-benzyl-5-azidoisoindoline-1,3-dione or 2-benzyl-5-thiocyanatoisoindoline-1,3-dione can be formed.

Oxidation Products: Oxidation can lead to the formation of compounds with additional oxygen-containing functional groups.

Reduction Products: Reduction typically results in the formation of compounds with reduced functional groups, such as alcohols or amines.

科学的研究の応用

2-Benzyl-5-bromoisoindoline-1,3-dione is a chemical compound with the molecular formula and a molecular weight of 316.15 g/mol. It has a structure featuring an isoindoline core with a benzyl group at the 2-position and a bromine atom at the 5-position.

Scientific Research Applications

This compound is a versatile compound with applications in scientific research, including bioorganic chemistry, cancer research, neurological research, and green chemistry. It is an N-substituted imide, and its derivatives have been investigated for their potential as anticancer agents.

Cancer Research

Derivatives of this compound have been synthesized and investigated for their potential as anticancer agents. For example, 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione showed an inhibitory effect on the viability of cancer cells, with a of 0.26 µg/mL for Raji cells and 3.81 µg/mL for K562 cells.

Neurological Research

Isoindolines and isoindoline-1,3-dione, such as this compound, have been found to modulate the dopamine receptor D3.

Green Chemistry

Isoindolines and isoindoline-1,3-dione derivatives, such as this compound, have been synthesized under solventless conditions using simple heating and relatively quick solventless reactions. Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using this method.

Structural Analogs

Several compounds share structural similarities with this compound. These include:

- 1-Benzyl-5-bromoindoline-2,3-dione (): Has a similar structure but a different substitution pattern.

- Benzyl (S)-2-(5-bromo-1H-indole-3-carbonyl)pyrrolidine-1-carboxylate (): Contains a pyrrolidine moiety and exhibits different biological activity.

- Isoindole derivatives: A broad class of compounds known for diverse biological activities.

作用機序

The mechanism of action of 2-Benzyl-5-bromoisoindoline-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would vary based on the specific biological activity being studied .

類似化合物との比較

2-Benzyl-5-methoxyisoindoline-1,3-dione

- Structural Difference : Replaces bromine with a methoxy group (-OCH₃).

- Crystallographic data (monoclinic system, P2₁/n space group) reveal planar isoindoline-dione geometry, which may influence packing and solubility .

2-(4-Bromo-5-methylthiazol-2-yl)isoindoline-1,3-dione

- Structural Difference : Incorporates a brominated thiazole ring at the 5-position.

- Impact : The thiazole moiety introduces sulfur-based heterocyclic chemistry, expanding applications in medicinal chemistry (e.g., kinase inhibition). The higher molecular weight (323.17 vs. 316.16) may affect pharmacokinetic properties .

2-Benzylisoindoline-5-carbaldehyde

- Structural Difference : Replaces bromine with a formyl group (-CHO) and lacks the 1,3-dione moiety.

- Impact : The aldehyde group enables nucleophilic additions (e.g., Grignard reactions), while the absence of dione reduces polarity and hydrogen-bonding capacity, likely lowering melting points compared to the dione-containing analog .

2-Benzyl-5-bromoisoindoline

- Structural Difference : Lacks the 1,3-dione carbonyl groups.

- The lower molecular weight (288.19 vs. 316.16) suggests improved solubility in nonpolar solvents .

Physicochemical Properties

- Molecular Weight: Bromine and benzyl substituents contribute to higher molecular weights (e.g., 316.16 for the dione vs. 288.19 for the non-dione), influencing chromatographic behavior and diffusion rates in biological systems.

生物活性

2-Benzyl-5-bromoisoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Overview of the Compound

- Molecular Formula : C₁₅H₁₀BrNO₂

- Molecular Weight : 316.15 g/mol

- CAS Number : 82104-06-1

This compound is primarily recognized for its potential anticancer and antimicrobial properties. Its unique structure, characterized by the presence of both a benzyl group and a bromine atom, contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromo-phthalic anhydride with benzylamine. The synthetic route can be optimized for yield and purity through various purification techniques such as recrystallization or chromatography.

Anticancer Properties

Numerous studies have highlighted the anticancer activity of this compound and its derivatives:

- In Vitro Studies : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives based on the indolin-2-one scaffold showed promising results against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines, with IC₅₀ values indicating effective growth inhibition .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 7.17 ± 0.94 |

| A-549 | 2.93 ± 0.47 |

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

The mechanism through which this compound exerts its anticancer effects involves interaction with specific molecular targets within cancer cells. It may inhibit key enzymes or receptors involved in tumor growth and survival pathways. For example, studies have indicated that it can inhibit VEGFR-2, a receptor tyrosine kinase implicated in angiogenesis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also shown antimicrobial activity against various pathogens. The presence of the bromine atom is believed to enhance its reactivity towards microbial targets.

Comparative Analysis

When compared to structurally similar compounds, such as 2-benzylisoindoline-1,3-dione and 5-bromoisoindoline-1,3-dione, this compound exhibits enhanced biological activity due to its unique structural features. The presence of both the benzyl group and the bromine atom appears to synergistically contribute to its efficacy against cancer cells and microbes .

Case Studies

Several case studies have documented the efficacy of derivatives based on the isoindoline scaffold:

- Study on Indolin Derivatives : A study evaluating various indolin derivatives found that those containing the benzyl and bromine substitutions had superior anticancer activity compared to their unsubstituted counterparts .

- Cytotoxicity Assessment : Research involving non-tumorigenic MCF-10A cells revealed that while some derivatives exhibited cytotoxic effects, they were significantly lower than those observed in tumor cells, indicating a degree of selectivity that could be beneficial for therapeutic applications .

Q & A

Q. What are the recommended methods for synthesizing 2-Benzyl-5-bromoisoindoline-1,3-dione with high purity (>95%)?

Synthesis typically involves bromination of isoindoline-1,3-dione precursors under controlled conditions. For high purity, column chromatography (silica gel, ethyl acetate/hexane gradient) is essential post-reaction . Characterization via single-crystal X-ray diffraction (100 K, R factor <0.06) ensures structural integrity, as demonstrated in related isoindoline derivatives . Gas chromatography (GC) or HPLC should confirm purity (>95%) .

Q. How can researchers validate the structural identity of this compound?

Combine spectroscopic and crystallographic methods:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Emergency measures : For skin contact, wash with soap/water; for eye exposure, rinse ≥15 minutes with water. Follow institutional Chemical Hygiene Plans (e.g., 100% compliance on safety exams) .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for synthesizing derivatives of this compound?

Use software like Gaussian or Schrödinger Suite for:

Q. What experimental designs are suitable for studying enzyme inhibition kinetics involving this compound?

Adopt factorial design to test variables (e.g., pH, temperature, substrate concentration):

Q. How should researchers resolve contradictions in crystallographic vs. spectroscopic data for this compound?

Q. What advanced separation techniques improve isolation of this compound from complex mixtures?

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients for high-resolution separation.

- Membrane technologies : Employ nanofiltration to concentrate the compound while removing impurities .

Methodological Guidance

Q. How to design a study investigating the catalytic role of this compound in asymmetric synthesis?

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Q. How can researchers integrate this compound into multi-step synthetic pathways while minimizing side reactions?

- Protecting groups : Temporarily block reactive sites (e.g., benzyl groups).

- In situ monitoring : Use Raman spectroscopy to track intermediate formation .

Data Management & Compliance

Q. What encryption protocols ensure secure storage of sensitive crystallographic data?

Adopt AES-256 encryption for datasets and restrict access via role-based controls (e.g., LabArchives or Chemotion ELN) .

Q. How to comply with CRDC standards when reporting reactor designs using this compound?

Follow RDF2050112 (reaction fundamentals) and RDF2050108 (process control) for documentation. Include safety audits and waste management protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。